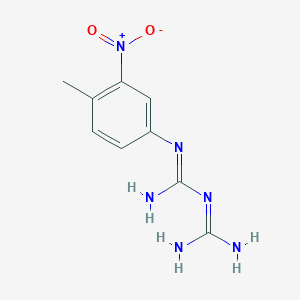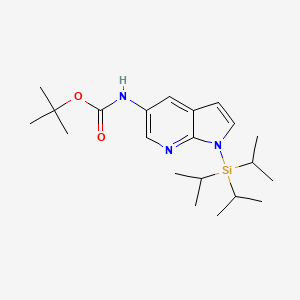
N-(4-methyl-3-nitrophenyl)imidodicarbonimidic diamide
説明
“N-(4-methyl-3-nitrophenyl)imidodicarbonimidic diamide” is a chemical compound with the molecular formula C9H12N6O2 . It is also known as Guanidine, N-(aminoiminomethyl)-N’-(4-methyl-3-nitrophenyl)- .
Physical And Chemical Properties Analysis
“N-(4-methyl-3-nitrophenyl)imidodicarbonimidic diamide” has a molecular weight of 236.23 . Some of its physical and chemical properties include a density of 1.6±0.1 g/cm3, a boiling point of 494.0±47.0 °C at 760 mmHg, and a flash point of 252.6±29.3 °C . It has 8 H bond acceptors, 6 H bond donors, and 3 freely rotating bonds .科学的研究の応用
Photosensitive Protecting Groups in Synthetic Chemistry
The utility of photosensitive protecting groups, including those derived from nitrophenyl compounds, in synthetic chemistry, is well-documented. These groups, such as 2-nitrobenzyl and 3-nitrophenyl derivatives, offer innovative pathways for protecting sensitive chemical moieties during synthesis, allowing for precise control over the chemical reactions. The development and application of these groups show promise for advancing synthetic methodologies and creating more efficient synthesis processes (B. Amit, U. Zehavi, & A. Patchornik, 1974).
Atmospheric Nitrophenols and Environmental Impact
Research on nitrophenols, including 3-nitrophenyl derivatives, highlights their significance in understanding atmospheric chemistry and environmental pollution. Nitrophenols are formed through various processes, including combustion and atmospheric reactions, and play a role in air quality and environmental health. Studies focusing on the sources, formation mechanisms, and environmental fate of nitrophenols are crucial for developing strategies to mitigate air pollution and protect ecosystem health (M. Harrison et al., 2005).
Environmental Fate and Effects of Specific Nitrophenyl Compounds
The environmental impact and fate of specific nitrophenyl compounds, such as 3-trifluoromethyl-4-nitrophenol (TFM), have been studied in the context of their use in controlling invasive species in aquatic environments. Research indicates that while these compounds have targeted effects on invasive species, their environmental footprint is transient, highlighting the importance of understanding the ecological consequences of chemical interventions in natural water bodies (T. Hubert, 2003).
Advances in Neuroprotective Potential of Nitrophenyl Derivatives
In the field of neurology, derivatives of nitrophenyl compounds have been explored for their neuroprotective properties. Studies on compounds like 3-N-Butylphthalide and its nitrophenyl derivatives demonstrate promising effects in treating neurological conditions such as ischemic stroke and degenerative diseases. These findings suggest that nitrophenyl derivatives could play a significant role in developing new therapeutic approaches for neurological disorders (I. Abdoulaye & Yijing Guo, 2016).
特性
IUPAC Name |
1-(diaminomethylidene)-2-(4-methyl-3-nitrophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2/c1-5-2-3-6(4-7(5)15(16)17)13-9(12)14-8(10)11/h2-4H,1H3,(H6,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUVDCBBUFSLHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(N)N=C(N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401183948 | |
| Record name | Guanidine, N-(aminoiminomethyl)-N′-(4-methyl-3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401183948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-nitrophenyl)imidodicarbonimidic diamide | |
CAS RN |
1379811-56-9 | |
| Record name | Guanidine, N-(aminoiminomethyl)-N′-(4-methyl-3-nitrophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, N-(aminoiminomethyl)-N′-(4-methyl-3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401183948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol](/img/structure/B1401924.png)

![1-[3-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1401930.png)







